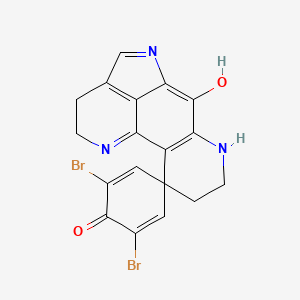

Discorhabdin C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Discorhabdin C is a marine natural product belonging to the pyrroloiminoquinone family of alkaloids. It is primarily isolated from marine sponges of the genera Latrunculia, Batzella, Prianos, and Zyzzya .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of discorhabdin C involves several key steps. One approach includes the anodic oxidation of a bromophenol derivative, followed by phenolic coupling reactions . Another method involves the use of hypervalent iodine(III) reagents to preconstruct the spirodienone system, with final sulfur introduction to the cross-linked system .

Industrial Production Methods

Most production methods remain within the realm of academic research and small-scale synthesis .

Análisis De Reacciones Químicas

Types of Reactions

Discorhabdin C undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce hydroxyl groups at specific positions.

Substitution: The dienone-ring of this compound is electrophilic, reacting with thiol and amine nucleophiles to form debrominated adducts.

Common Reagents and Conditions

Oxidation: Hypervalent iodine(III) reagents are commonly used.

Reduction: Hydrogenation reactions are performed using hydrogen gas and a suitable catalyst.

Substitution: Thiol and amine nucleophiles are used under mild conditions to form adducts.

Major Products

Oxidation: Introduction of hydroxyl groups.

Reduction: Didebrominated ring-closed carbinolamine.

Substitution: Debrominated adducts with thiol and amine nucleophiles.

Aplicaciones Científicas De Investigación

Discorhabdin C has a wide range of scientific research applications:

Chemistry: Used as a lead compound for developing new synthetic methodologies and understanding reaction mechanisms.

Biology: Studied for its interactions with biological macromolecules and its role in marine ecosystems.

Medicine: Exhibits potent cytotoxicity against various human tumor cell lines, making it a candidate for anticancer drug development

Mecanismo De Acción

Discorhabdin C exerts its effects through several mechanisms:

Electrophilic Reactivity: The dienone-ring reacts with thiol and amine nucleophiles, leading to the formation of adducts.

Mitochondrial Dysfunction: Induces mitochondrial dysfunction, leading to non-apoptotic cell death in certain cancer cell lines.

Molecular Targets: Targets include proteins and enzymes involved in cellular redox balance and mitochondrial function.

Comparación Con Compuestos Similares

Similar Compounds

Discorhabdin A: Another member of the pyrroloiminoquinone family, known for its strong cytotoxic activity.

Makaluvamines: Structurally related compounds with similar biological activities.

Prianosins and Epinardins: Other pyrroloiminoquinone alkaloids with comparable cytotoxic properties.

Uniqueness

Discorhabdin C is unique due to its specific electrophilic reactivity and the presence of a 2,6-dibromo-cyclohexa-2,5-diene moiety, which is critical for its biological activity . Its ability to form stable adducts with thiol and amine nucleophiles distinguishes it from other similar compounds .

Propiedades

Número CAS |

105372-81-4 |

|---|---|

Fórmula molecular |

C18H13Br2N3O2 |

Peso molecular |

463.1 g/mol |

Nombre IUPAC |

2',6'-dibromo-8-hydroxyspiro[6,10,15-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2(7),8,10,12(16)-pentaene-3,4'-cyclohexa-2,5-diene]-1'-one |

InChI |

InChI=1S/C18H13Br2N3O2/c19-9-5-18(6-10(20)16(9)24)2-4-22-15-12(18)13-11-8(1-3-21-13)7-23-14(11)17(15)25/h5-7,22,25H,1-4H2 |

Clave InChI |

AQUBTUIPDMTCAG-UHFFFAOYSA-N |

SMILES canónico |

C1CN=C2C3=C1C=NC3=C(C4=C2C5(CCN4)C=C(C(=O)C(=C5)Br)Br)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3R,4R,5R)-2-acetyloxy-5-(1-hydroxy-2-oxo-2-phenylethyl)-4-methoxyoxolan-3-yl] acetate](/img/structure/B13838501.png)

![(T-4)-Difluoro[2-(4-methoxyphenyl)-5-[2,2,2-trifluoro-1-[2-(4-methoxyphenyl)-5H-furo[3,2-b]pyrrol-5-ylidene-KappaN4]ethyl]-4H-furo[3,2-b]pyrrolato-KappaN4]boron](/img/structure/B13838503.png)

![(2R,4S,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13838511.png)

![[6-[[4-[2-(Dimethylamino)-1,3-benzothiazol-6-yl]-5-fluoropyrimidin-2-yl]amino]pyridin-3-yl]-(4-ethylpiperazin-1-yl)methanone](/img/structure/B13838520.png)